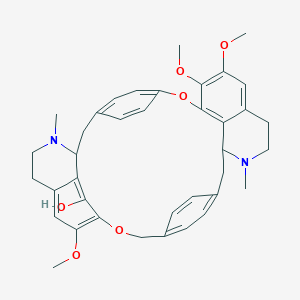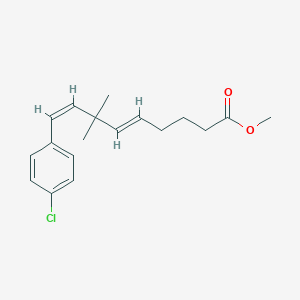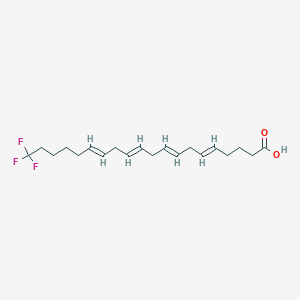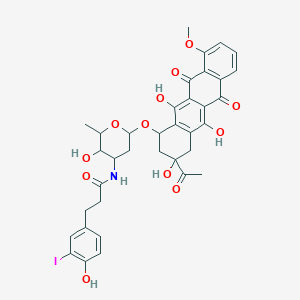
1-(1,2-Dihydroquinoxalin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Dihydroquinoxalin-2-yl)ethanol, also known as DHQET, is a chemical compound with potential applications in scientific research. This compound is a derivative of quinoxaline, which is a heterocyclic organic compound containing a ring structure made up of carbon and nitrogen atoms. DHQET has been synthesized using various methods and has been studied for its potential biochemical and physiological effects.
作用機序
1-(1,2-Dihydroquinoxalin-2-yl)ethanol acts as a competitive inhibitor of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. By inhibiting this receptor, 1-(1,2-Dihydroquinoxalin-2-yl)ethanol can modulate various physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
1-(1,2-Dihydroquinoxalin-2-yl)ethanol has been shown to have various biochemical and physiological effects, including improving cognitive function in animal models of Alzheimer's disease, reducing inflammation in animal models of sepsis, and reducing pain sensitivity in animal models of neuropathic pain. 1-(1,2-Dihydroquinoxalin-2-yl)ethanol has also been shown to have potential applications in the treatment of various psychiatric disorders, including schizophrenia and depression.
実験室実験の利点と制限
1-(1,2-Dihydroquinoxalin-2-yl)ethanol has several advantages for use in lab experiments, including its potency and selectivity as an inhibitor of the α7 nicotinic acetylcholine receptor. However, its use in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several future directions for research on 1-(1,2-Dihydroquinoxalin-2-yl)ethanol, including further studies on its potential applications in the treatment of Alzheimer's disease, schizophrenia, and depression. Other areas of research could include investigating the potential use of 1-(1,2-Dihydroquinoxalin-2-yl)ethanol in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, future research could focus on developing new synthesis methods for 1-(1,2-Dihydroquinoxalin-2-yl)ethanol and other quinoxaline derivatives with potential applications in scientific research.
合成法
1-(1,2-Dihydroquinoxalin-2-yl)ethanol can be synthesized using a variety of methods, including the reduction of 1-(2-nitrophenyl)ethanol with palladium on carbon, or the reduction of 1-(2-nitrophenyl)ethanol with lithium aluminum hydride. Other methods include the reduction of 1-(2-nitrophenyl)ethanol with sodium borohydride or the reduction of 1-(2-nitrophenyl)ethanol with hydrogen gas in the presence of a palladium catalyst.
科学的研究の応用
1-(1,2-Dihydroquinoxalin-2-yl)ethanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and inflammation. 1-(1,2-Dihydroquinoxalin-2-yl)ethanol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
特性
CAS番号 |
111289-53-3 |
|---|---|
製品名 |
1-(1,2-Dihydroquinoxalin-2-yl)ethanol |
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC名 |
1-(1,2-dihydroquinoxalin-2-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-7,10,12-13H,1H3 |
InChIキー |
LBCNXPYRJHMXFX-UHFFFAOYSA-N |
SMILES |
CC(C1C=NC2=CC=CC=C2N1)O |
正規SMILES |
CC(C1C=NC2=CC=CC=C2N1)O |
同義語 |
2-Quinoxalinemethanol,1,2-dihydro--alpha--methyl-,(R*,S*)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



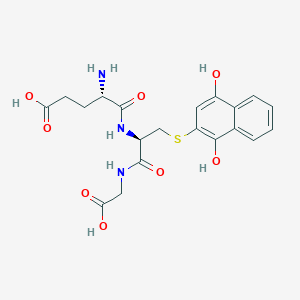
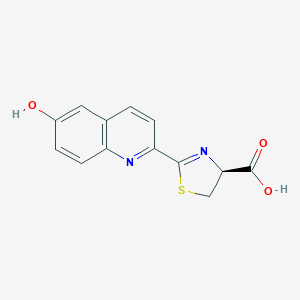
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)


